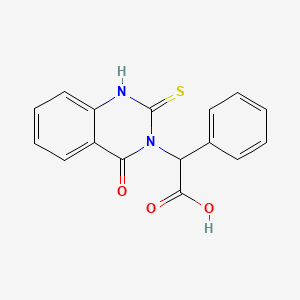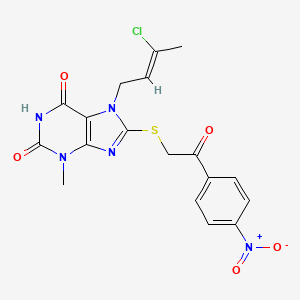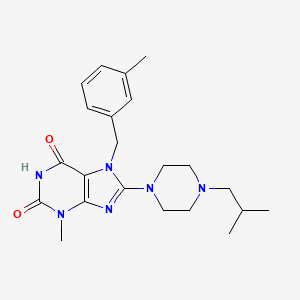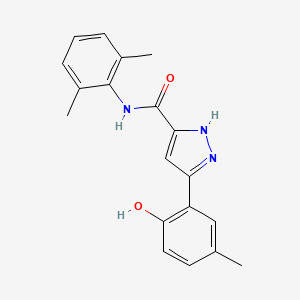
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a thioxo group, and a phenylacetic acid moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Thioxo Group: The thioxo group can be introduced through sulfurization reactions using reagents like Lawesson’s reagent.
Attachment of the Phenylacetic Acid Moiety: This step may involve coupling reactions using reagents such as phenylacetic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Eigenschaften
Molekularformel |
C16H12N2O3S |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21) |
InChI-Schlüssel |
UDJVTSQFYDZTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104969.png)
![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104971.png)
![N-(4-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104975.png)
![5-(7-Hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B14104978.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B14105000.png)

![2-(2-Hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105011.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester](/img/structure/B14105014.png)
![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105019.png)
![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(quinolin-6-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14105027.png)
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14105032.png)


